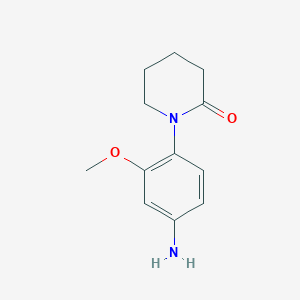

1-(4-Amino-2-methoxyphenyl)piperidin-2-one

Description

Significance of the Piperidin-2-one Scaffold in Medicinal Chemistry and Drug Discovery

The piperidine (B6355638) ring is a foundational scaffold in the development of pharmaceuticals, recognized as one of the most prevalent heterocyclic structures in drug molecules. nih.govacs.org Its derivatives are integral to more than twenty classes of pharmaceuticals, underscoring their versatility and importance. nih.govnih.gov The piperidin-2-one, a δ-lactam derivative of piperidine, is particularly significant. It serves as a key building block and a core structural motif in a wide array of biologically active compounds and natural products. researchgate.net

Medicinal chemists have found that N-containing heterocycles like 2-piperidinones are among the most common core structures in pharmaceuticals. researchgate.net This prevalence is due to several factors:

Structural Rigidity and Conformational Control: The cyclic amide structure imposes a degree of conformational restraint, which can be advantageous for specific and high-affinity binding to biological targets.

Synthetic Versatility: The piperidin-2-one scaffold can be readily synthesized and modified, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR).

Pharmacophoric Features: The lactam moiety contains both a hydrogen bond donor (the N-H group, if unsubstituted) and a hydrogen bond acceptor (the carbonyl oxygen), which are crucial for molecular recognition and interaction with protein targets.

The strategic importance of this scaffold is evident in its presence in numerous compounds investigated for a range of therapeutic applications, from central nervous system disorders to oncology.

Overview of Aminophenyl and Methoxy (B1213986) Substituents in Bioactive Chemical Entities

The biological activity and pharmacokinetic profile of a molecule are profoundly influenced by its substituents. The aminophenyl and methoxy groups present in 1-(4-Amino-2-methoxyphenyl)piperidin-2-one are common and functionally significant in medicinal chemistry.

Aminophenyl Group: The aminophenyl moiety (an aniline (B41778) derivative) is a key feature in many bioactive compounds. The primary aromatic amine can act as a hydrogen bond donor and acceptor, contributing to target binding. Its basic nature allows for the formation of salts, which can improve solubility and facilitate formulation. Furthermore, the position of the amino group on the phenyl ring is critical for directing interactions with specific residues in a protein's binding pocket.

Methoxy Group: The methoxy group (-OCH₃) is one of the most frequently encountered substituents in approved drugs. nih.gov Its role is multifaceted, influencing a drug's properties in several ways: tandfonline.comtandfonline.com

Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or hydrophobic interactions within a protein pocket. tandfonline.com This dual nature allows the methoxy group to act as a "scout," exploring different types of interactions to enhance binding affinity. tandfonline.comtandfonline.com

Conformational Influence: The methoxy group can influence the preferred conformation of the phenyl ring and adjacent functionalities, which can be critical for achieving the optimal geometry for receptor binding. tandfonline.com

Metabolic Stability: A significant drawback of the methoxy group is its susceptibility to metabolic O-demethylation by cytochrome P450 enzymes. tandfonline.comtandfonline.com This metabolic pathway can lead to rapid clearance of the drug, but it can also be a route for the formation of active metabolites.

| Substituent | Key Advantages | Potential Disadvantages |

|---|---|---|

| Methoxy (-OCH₃) | Minimal impact on lipophilicity; acts as H-bond acceptor; can form van der Waals interactions; influences conformation. tandfonline.comtandfonline.com | Susceptible to metabolic O-demethylation by CYP450 enzymes. tandfonline.comtandfonline.com |

| Aminophenyl (-C₆H₄-NH₂) | Acts as H-bond donor/acceptor; basicity allows for salt formation (improving solubility); key pharmacophoric feature for receptor interaction. | Can be a site for metabolic oxidation; potential for toxicity depending on the overall structure. |

Research Landscape and Gaps for this compound

Despite the established importance of its constituent parts, the specific compound this compound is notably absent from extensive scientific literature. Chemical databases provide basic information about the molecule, but detailed studies on its synthesis, properties, and biological activity are scarce.

A search of prominent chemical databases reveals the compound's fundamental properties, but also highlights a significant research gap. uni.lu For instance, the PubChemLite database entry for this compound indicates no available literature data. uni.lu This lack of dedicated research presents an opportunity for novel investigation. The synthesis and biological evaluation of this compound could yield new insights, potentially leading to the development of new chemical probes or therapeutic leads. The hydrochloride salt of the compound is also documented, suggesting it has been synthesized, likely as a research chemical or intermediate. appchemical.com

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₆N₂O₂ | uni.lu |

| Molecular Weight | 220.27 g/mol | uni.lu |

| Monoisotopic Mass | 220.12119 Da | uni.lu |

| SMILES | COC1=C(C=CC(=C1)N)N2CCCCC2=O | uni.lu |

| InChIKey | IUDJOSQKBKLXDI-UHFFFAOYSA-N | uni.lu |

| CAS Number (HCl Salt) | 2219374-79-3 | appchemical.com |

Role of Related Piperidine and Piperidinone Derivatives in Contemporary Chemical Research

The broader families of piperidine and piperidinone derivatives are cornerstones of modern chemical and pharmaceutical research. arizona.edu These scaffolds are found in a vast number of compounds with a wide spectrum of pharmacological activities. nih.govnih.govijnrd.org Their derivatives have been developed and investigated as:

Central Nervous System (CNS) Agents: Including antipsychotics, analgesics (e.g., fentanyl), and treatments for neurodegenerative diseases like Alzheimer's. nih.govijnrd.org

Anticancer Agents: Many piperidine-containing molecules exhibit potent antitumor properties. nih.gov

Antihistamines: Such as fexofenadine (B15129) and loratadine. ijnrd.org

Antimicrobials and Antivirals: The piperidine scaffold is present in various antibiotics and antiviral compounds. nih.govijnrd.org

Cardiovascular Drugs: Including antiarrhythmics and anticoagulants. arizona.edu

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-amino-2-methoxyphenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-16-11-8-9(13)5-6-10(11)14-7-3-2-4-12(14)15/h5-6,8H,2-4,7,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDJOSQKBKLXDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)N)N2CCCCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

444002-82-8 | |

| Record name | 1-(4-amino-2-methoxyphenyl)piperidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Historical and Contemporary Approaches to the Synthesis of Piperidin-2-one Derivatives

The piperidin-2-one (δ-valerolactam) ring is a core structural motif in many natural products and synthetic compounds. Historically, the most fundamental approach to its synthesis is the intramolecular cyclization of δ-amino acids or their corresponding esters. This lactamization is typically promoted by heat or acid/base catalysis and proceeds via an intramolecular nucleophilic acyl substitution mechanism.

Contemporary methods have expanded the synthetic arsenal (B13267) significantly, offering greater control over substitution and stereochemistry. Key modern strategies include:

Ring-closing metathesis (RCM): This powerful reaction utilizes ruthenium-based catalysts to form the cyclic structure from an appropriate diene precursor.

Catalytic C-H Amination: Transition metal-catalyzed insertion of a nitrene or nitrenoid into a C-H bond of an acyclic precursor provides a direct route to the lactam ring. elsevierpure.comnih.gov Iridium and rhodium catalysts have proven particularly effective in these transformations, enabling the formation of γ- and δ-lactams from readily available carboxylic acid derivatives. elsevierpure.comnih.gov

Reductive Cyclization: The reductive amination of ϖ-amino fatty acids or the cyclization of 1,5-diketone monoximes offers pathways to substituted piperidines, which can be oxidized to the corresponding piperidones. ajchem-a.comnih.gov

Aza-Diels-Alder Reactions: Cycloaddition reactions involving imines as dienophiles provide a stereocontrolled entry into highly functionalized piperidine (B6355638) rings, which can serve as precursors to piperidin-2-ones.

These modern techniques often provide milder reaction conditions, improved functional group tolerance, and access to complex substitution patterns that were challenging to achieve with classical methods.

Specific Synthetic Routes to 1-(4-Amino-2-methoxyphenyl)piperidin-2-one

Direct synthesis of this compound is not widely reported in dedicated literature. However, its synthesis can be logically achieved through established N-arylation methodologies, most plausibly via a two-step sequence involving the formation of a nitro-substituted intermediate followed by its reduction.

Modern cross-coupling reactions are the most efficient and versatile methods for the N-arylation of lactams. The two most prominent strategies applicable to the synthesis of the target compound are the Buchwald-Hartwig amination and the Ullmann condensation.

A likely synthetic pathway involves the N-arylation of piperidin-2-one with a suitable haloaromatic, such as 1-halo-2-methoxy-4-nitrobenzene. The resulting 1-(2-methoxy-4-nitrophenyl)piperidin-2-one can then be readily converted to the target amine via standard nitro group reduction.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern C-N bond formation due to its high efficiency, broad substrate scope, and mild reaction conditions. wikipedia.orgrsc.org The coupling of piperidin-2-one with an aryl halide (e.g., 1-bromo-2-methoxy-4-nitrobenzene) would utilize a palladium catalyst and a specialized phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand in the presence of a base. wikipedia.orgacs.org

Ullmann Condensation: A more traditional method, the Ullmann reaction uses a copper catalyst, often at higher temperatures, to achieve N-arylation. wikipedia.orgorganic-chemistry.org While it has been largely superseded by palladium catalysis, modern improvements using specific ligands and soluble copper sources have enhanced its applicability. wikipedia.orgmdpi.comnih.gov This method could couple piperidin-2-one or a precursor like 5-bromovaleric acid with 2-methoxy-4-nitroaniline.

The final step in this proposed sequence is the reduction of the nitro group. This is a high-yielding and standard transformation, commonly achieved using reagents such as H₂ with a palladium catalyst, tin(II) chloride (SnCl₂), or sodium dithionite (B78146) (Na₂S₂O₄).

| Strategy | Key Reaction | Reactants | Typical Conditions | Reference |

|---|---|---|---|---|

| Two-Step: N-Arylation followed by Reduction | Buchwald-Hartwig Amination | Piperidin-2-one + 1-Bromo-2-methoxy-4-nitrobenzene | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Toluene, 80-110 °C | wikipedia.orgrsc.org |

| Ullmann Condensation | Piperidin-2-one + 1-Iodo-2-methoxy-4-nitrobenzene | CuI, Ligand (e.g., 1,10-Phenanthroline), Base (e.g., K₂CO₃), DMF, 100-150 °C | wikipedia.orgnih.gov | |

| Nitro Group Reduction | 1-(2-Methoxy-4-nitrophenyl)piperidin-2-one | H₂, Pd/C, Methanol OR SnCl₂·2H₂O, Ethanol | core.ac.ukresearchgate.net |

The parent compound, this compound, is achiral. However, the synthesis of chiral derivatives, where the piperidinone ring is substituted, is a critical aspect of modern synthetic chemistry. Stereoselective approaches focus on creating specific stereoisomers, which is often crucial for biological activity. Methods to achieve this include:

Asymmetric C-H Functionalization: Using chiral rhodium or iridium catalysts to direct the insertion of a carbene or nitrene into a C-H bond of the piperidinone ring at a specific position (e.g., C3 or C5) can generate chiral centers with high enantioselectivity. nih.gov

Kinetic Resolution: A racemic mixture of a substituted piperidinone can be resolved using a chiral base, which selectively deprotonates one enantiomer faster than the other, allowing for the separation of the enantioenriched starting material. rsc.org

Cyclopropanation of Tetrahydropyridines: An indirect route involves the asymmetric cyclopropanation of an N-protected tetrahydropyridine, followed by a stereoselective reductive ring-opening of the resulting bicyclic system to yield a 3-substituted piperidinone. nih.gov

Green chemistry aims to reduce the environmental impact of chemical processes. In the context of piperidinone synthesis, this involves several key principles:

Catalysis: The use of catalytic methods, such as the Buchwald-Hartwig amination or catalytic C-H amidation, is inherently greener than using stoichiometric reagents. catalyticamidation.info Catalysis improves atom economy by minimizing the generation of waste byproducts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core goal. For instance, direct C-H activation/amination pathways are superior to multi-step sequences that involve protecting groups.

Safer Solvents: Research is ongoing to replace hazardous solvents like DMF or nitrobenzene, often used in classical Ullmann reactions, with more benign alternatives like water or greener organic solvents. nih.gov

Energy Efficiency: The development of catalysts that operate at lower temperatures and pressures reduces the energy consumption of the synthetic process.

Reaction Mechanisms in the Formation of the Piperidin-2-one Ring System

The formation of the N-aryl piperidin-2-one core involves distinct and well-studied reaction mechanisms depending on the chosen synthetic route.

Buchwald-Hartwig Amination: The catalytic cycle for the N-arylation of an amide like piperidin-2-one is generally accepted to proceed through three main steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X).

Amide Binding and Deprotonation: The amide (the piperidin-2-one nitrogen) coordinates to the Pd(II) center, and a base removes the N-H proton to form a palladium amide complex.

Reductive Elimination: The aryl group and the amide nitrogen reductively eliminate from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.org

Ullmann Condensation: The mechanism of the copper-catalyzed Ullmann reaction is more debated but is thought to involve Cu(I) and Cu(III) intermediates. A plausible pathway includes:

Coordination of the amine/amide to a Cu(I) species.

Oxidative addition of the aryl halide to the copper complex, forming a Cu(III) intermediate.

Reductive elimination of the N-aryl product, which regenerates a Cu(I) species to continue the cycle. mdpi.com

Intramolecular Lactamization: The cyclization of a δ-amino acid derivative is a classical intramolecular nucleophilic acyl substitution. The nitrogen's lone pair attacks the electrophilic carbonyl carbon of the ester or carboxylic acid, forming a tetrahedral intermediate. Subsequent elimination of the leaving group (e.g., alcohol or water) yields the cyclic amide (lactam).

Functionalization and Derivatization Strategies for this compound

The structure of this compound offers multiple sites for chemical modification, allowing for the generation of a diverse library of derivatives. The primary sites for functionalization are the primary amino group, the electron-rich aromatic ring, and the piperidin-2-one ring itself.

| Reaction Site | Reaction Type | Example Reagents | Product Type |

|---|---|---|---|

| Amino Group (-NH₂) | Acylation | Acetyl chloride, Benzoyl chloride | Amides |

| Sulfonylation | Tosyl chloride, Mesyl chloride | Sulfonamides | |

| Reductive Amination | Aldehydes/Ketones, NaBH(OAc)₃ | Secondary/Tertiary Amines | |

| Aromatic Ring | Electrophilic Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted derivatives |

| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives | |

| Piperidinone Ring (α-position) | α-Alkylation | LDA, Alkyl halide (e.g., CH₃I) | α-Alkylated piperidinones |

| α,β-Dehydrogenation | LDA, PhSeBr; then H₂O₂ | α,β-Unsaturated lactams |

Derivatization of the Amino Group: The primary aromatic amine at the C4 position is a versatile handle for numerous transformations. It can readily undergo acylation with acid chlorides or anhydrides, sulfonylation with sulfonyl chlorides, and alkylation via reductive amination with aldehydes or ketones. These reactions allow for the introduction of a wide range of substituents to modulate the compound's properties.

Functionalization of the Aromatic Ring: The phenyl ring is highly activated towards electrophilic aromatic substitution due to the strong electron-donating effects of both the amino and methoxy (B1213986) groups. These groups are ortho-, para-directing. Halogenation (e.g., with NBS) or nitration would be expected to occur at the positions ortho or para to the activating groups (C3 and C5 positions).

Functionalization of the Piperidin-2-one Ring: The carbon atoms adjacent to the carbonyl group (α-position, C3) and the nitrogen (α'-position, C6) are key sites for modification. The C3 position can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form an enolate, which can then react with various electrophiles (e.g., alkyl halides) to install substituents. Furthermore, rhodium- or iridium-catalyzed C-H functionalization methods can enable the site-selective introduction of aryl or alkyl groups at various positions on the piperidine ring, offering advanced strategies for creating complex analogs. nih.govnih.gov

Modification at the Phenyl Moiety

The substituted phenyl ring, featuring both an amino and a methoxy group, is ripe for a variety of chemical transformations. The amino group (NH₂) is a key handle for derivatization, while the electron-rich nature of the ring allows for electrophilic substitution.

Derivatization of the Amino Group: The primary amino group can be readily converted into a wide range of functional groups. Common transformations include acylation to form amides, sulfonylation to form sulfonamides, and alkylation. These modifications can significantly alter the electronic and steric properties of the molecule. For instance, functionalization of amino groups with sulfonamides has been explored in other complex molecules to modulate biological receptor affinity. ebi.ac.uk

Electrophilic Aromatic Substitution: The activating and ortho-, para-directing effects of the amino and methoxy groups strongly influence the positions of substitution on the aromatic ring. The positions ortho to the strong amino group (C3 and C5) are highly activated and are the most likely sites for electrophilic attack, such as halogenation or nitration. The synthesis of related compounds like 1-(4-amino-3,5-dichlorophenyl)-2-bromoethan-1-one demonstrates the feasibility of such substitutions on a substituted aminophenyl ring. nih.gov

Below is a table of potential modifications at the phenyl moiety:

| Modification Type | Reagent Example | Potential Product Structure |

| N-Acylation | Acetyl Chloride, Pyridine | 1-(4-Acetamido-2-methoxyphenyl)piperidin-2-one |

| N-Sulfonylation | p-Toluenesulfonyl Chloride | 1-(2-Methoxy-4-(tosylamino)phenyl)piperidin-2-one |

| Ring Halogenation | N-Bromosuccinimide (NBS) | 1-(4-Amino-3,5-dibromo-2-methoxyphenyl)piperidin-2-one |

| Diazotization | NaNO₂, HCl then CuCl | 1-(4-Chloro-2-methoxyphenyl)piperidin-2-one |

Modification at the Piperidin-2-one Ring

The piperidin-2-one ring, a six-membered lactam, presents its own set of possible chemical transformations. These reactions can alter the ring structure itself or the substituents attached to it.

Lactam Reduction: The amide carbonyl within the lactam ring can be reduced to a methylene (B1212753) group (CH₂) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the piperidin-2-one into the corresponding substituted piperidine, a common scaffold in medicinal chemistry. nih.gov

Ring-Opening Hydrolysis: As a cyclic amide, the piperidin-2-one ring can be opened via hydrolysis under acidic or basic conditions. This reaction would break the amide bond, yielding a linear amino acid derivative, specifically N-(4-amino-2-methoxyphenyl)-5-aminopentanoic acid. This strategy of ring-opening has been used for scaffold diversification in related heterocyclic systems. mdpi.com

α-Functionalization: The carbon atoms adjacent to the lactam carbonyl (C3) and the nitrogen atom (C6) can potentially be functionalized. Deprotonation at the C3 position using a strong, non-nucleophilic base could generate an enolate, which can then react with various electrophiles, such as alkyl halides, to introduce substituents.

The following table outlines potential modifications to the piperidin-2-one ring:

| Modification Type | Reagent Example | Potential Product Structure |

| Lactam Reduction | Lithium Aluminum Hydride (LiAlH₄) | 1-(4-Amino-2-methoxyphenyl)piperidine |

| Ring Hydrolysis | Aqueous HCl, Heat | N-(4-Amino-2-methoxyphenyl)-5-aminopentanoic acid |

| α-Alkylation | Lithium Diisopropylamide (LDA), then Methyl Iodide | 1-(4-Amino-2-methoxyphenyl)-3-methylpiperidin-2-one |

Strategies for Scaffold Diversification

Beyond simple functional group interconversion, more complex strategies can be employed to fundamentally alter the core structure of this compound. These methods are key to exploring broader chemical space.

Ring System Transformation: A powerful strategy involves changing the heterocyclic ring itself. For example, ring enlargement of a smaller, five-membered pyrrolidine (B122466) precursor can be a route to constructing the piperidine skeleton. researchgate.net Conversely, the existing piperidin-2-one ring could potentially be contracted or expanded under specific reaction conditions.

Scaffold Hopping and Hybridization: This advanced strategy involves replacing the entire piperidin-2-one scaffold with a different heterocyclic system while retaining the substituted phenyl moiety. This approach, sometimes guided by pharmacophore modeling, aims to find bioisosteric replacements that may possess improved properties. Research on other complex scaffolds has shown that replacing a piperidine ring with structures like benzo[d]imidazole-2-one can lead to novel compounds. mdpi.comresearchgate.net This "scaffold hopping" can be achieved through multi-step synthetic sequences designed to build the new heterocyclic system attached to the 4-amino-2-methoxyphenyl group.

A summary of these diversification strategies is presented below:

| Strategy | Description | Example from Related Chemistry |

| Ring Enlargement | Synthesis of the piperidine ring from a smaller cyclic precursor. | Formation of piperidines from polyhydroxylated pyrrolidines. researchgate.net |

| Ring Opening | Cleavage of the piperidine ring to create a flexible linear derivative. | Opening of a piperidine-containing scaffold to modulate biological activity. mdpi.com |

| Scaffold Hopping | Complete replacement of the piperidin-2-one ring with another heterocycle. | Replacing a piperidine moiety with a benzo[d]imidazole-2-one core. mdpi.comresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Design and Synthesis of Analogs and Homologs of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one

The synthesis of analogs and homologs is a cornerstone of SAR studies. For this compound, this would involve the preparation of a library of related compounds to probe the effects of various structural modifications. General synthetic strategies for piperidine (B6355638) and piperidone derivatives often involve multi-step sequences, including reductive amination and cyclization reactions. mdpi.comajchem-a.comsemanticscholar.orgnih.gov

The design of analogs would typically explore modifications at three key positions: the phenyl ring, the piperidin-2-one ring, and the linking nitrogen atom.

Table 1: Representative Analogs and Their Reported Biological Activities

| Compound ID | Modification from Parent Compound | Biological Target/Activity | Reference |

| Analog A | Replacement of piperidin-2-one with piperidine and N-dodecyl substitution at the 4-amino group | Antifungal (Ergosterol Biosynthesis Inhibitor) | mdpi.com |

| Analog B | Replacement of piperidin-2-one with piperidine and variation of N-substituent on the piperidine nitrogen | Dopamine (B1211576) Transporter (DAT) Inhibition | nih.gov |

| Analog C | Modification of the phenyl ring with different substituents | Dopaminergic Ligands | researchgate.net |

This table is illustrative and populated with data from studies on related piperidine structures due to the absence of specific data for this compound.

Studies on related 4-aminopiperidines have shown that the nature of the substituent on the piperidine nitrogen and the 4-amino group can significantly influence biological activity. For instance, in a series of antifungal 4-aminopiperidines, a benzyl (B1604629) or phenylethyl group on the piperidine nitrogen combined with a long alkyl chain (like dodecyl) on the 4-amino group resulted in potent inhibitors of ergosterol (B1671047) biosynthesis. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Efficacy

QSAR modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. This approach is instrumental in predicting the activity of novel compounds and guiding the design of more potent analogs. researchgate.netresearchgate.netijprajournal.comnih.gov For this compound, a QSAR study would involve the generation of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) for a series of its analogs and correlating them with their measured biological efficacy.

A typical QSAR model is represented by a linear or non-linear equation. For example, a linear QSAR model might take the form:

Biological Activity (log 1/C) = c1Descriptor1 + c2Descriptor2 + ... + constant

Table 2: Hypothetical QSAR Model Parameters for a Series of Piperidone Analogs

| Descriptor | Coefficient (c) | p-value | Contribution |

| clogP | 0.45 | <0.05 | Positive (Increased activity with higher lipophilicity) |

| PSA | -0.21 | <0.05 | Negative (Decreased activity with larger polar surface area) |

| MR | 0.15 | >0.05 | Not significant |

This table represents a hypothetical QSAR model to illustrate the concept, as no specific QSAR studies for this compound are available.

QSAR studies on other piperidine-containing scaffolds have highlighted the importance of descriptors such as lipophilicity (logP), polar surface area (PSA), and specific steric and electronic features in determining their biological activity. researchgate.netnih.gov

Pharmacophore Elucidation for Target Interactions

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to bind to a specific biological target. acs.orgnih.govnih.govacs.orgfrontiersin.org For this compound, a pharmacophore model would be developed based on a set of active analogs or the structure of its biological target.

A pharmacophore model typically consists of features such as:

Hydrogen bond donors (HBD)

Hydrogen bond acceptors (HBA)

Aromatic rings (AR)

Hydrophobic regions (HY)

Positive and negative ionizable centers

Table 3: Common Pharmacophore Features for Piperidine-Based Ligands

| Pharmacophore Feature | Description | Potential Role in Binding |

| Aromatic Ring | The methoxyphenyl group | π-π stacking or hydrophobic interactions with the receptor |

| Hydrogen Bond Donor | The 4-amino group | Formation of a hydrogen bond with an acceptor group on the receptor |

| Hydrogen Bond Acceptor | The carbonyl oxygen of the piperidin-2-one ring | Formation of a hydrogen bond with a donor group on the receptor |

| Hydrophobic Core | The piperidine ring | Van der Waals interactions within a hydrophobic pocket of the receptor |

This table outlines potential pharmacophoric features based on the structure of this compound and general knowledge of ligand-receptor interactions.

Pharmacophore models for various piperidine and piperazine-based inhibitors have been successfully used to identify new active compounds through virtual screening of chemical databases. acs.orgacs.org

Influence of Stereochemistry on Biological Activity

The presence of stereocenters in a molecule can have a profound impact on its biological activity, as different enantiomers or diastereomers can exhibit distinct pharmacological profiles. The piperidin-2-one ring in this compound can potentially have stereocenters depending on substitution, although the parent compound itself is achiral. However, the synthesis of chiral analogs and the study of their stereochemistry would be a critical aspect of its drug development. researchgate.net

For many biologically active piperidine derivatives, the stereochemistry at substituted positions is crucial for proper orientation and binding within the active site of a receptor. Asymmetric synthesis methods are often employed to obtain enantiomerically pure compounds to evaluate the activity of individual stereoisomers. researchgate.net The differential activity of stereoisomers provides valuable information about the three-dimensional nature of the binding pocket.

Computational Chemistry and Theoretical Investigations

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-(4-Amino-2-methoxyphenyl)piperidin-2-one, docking studies are essential for identifying potential biological targets and understanding its mechanism of action at a molecular level.

While specific docking studies for this compound are not extensively published, research on analogous piperidine (B6355638) and arylpiperazine derivatives provides significant insights into its likely biological targets. clinmedkaz.orgresearchgate.net Derivatives of piperidine are known to interact with a wide array of biological macromolecules, including enzymes, receptors, and ion channels. clinmedkaz.orgresearchgate.net

Studies on similar structures, such as 1-(2-methoxyphenyl)piperazine (B120316) derivatives, have shown high affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT(1A) receptors. nih.govnih.govresearchgate.netresearchgate.net Docking analyses of these compounds reveal key interactions, such as hydrogen bonds between the ligand and receptor residues like threonine or serine, and interactions between the protonated piperazine/piperidine nitrogen and aspartate residues. nih.govnih.gov For example, in studies on dopaminergic ligands, a salt bridge between the piperidine moiety and Asp114 of the D2 dopamine receptor was proposed as a key stabilizing interaction. nih.govresearchgate.net Similarly, investigations into novel hydrazone derivatives of piperidine have identified butyrylcholinesterase (BChE) as a potential target, with docking studies elucidating the binding mechanism. nih.gov

In silico prediction tools like SwissTargetPrediction can be employed to identify probable protein targets based on structural similarity to known ligands. clinmedkaz.org For a compound like this compound, these tools would likely predict interactions with G protein-coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as various enzymes and ion channels, reflecting the broad bioactivity of the piperidine scaffold. clinmedkaz.orgpharmacophorejournal.com

Table 1: Potential Biological Targets for Piperidine Derivatives Based on Docking Studies of Analogous Compounds

| Target Class | Specific Example | Key Interaction Type | Reference |

|---|---|---|---|

| G Protein-Coupled Receptors | Dopamine D2 Receptor | Salt bridge with Aspartate residues | nih.govresearchgate.net |

| G Protein-Coupled Receptors | Serotonin 5-HT(1A) Receptor | Hydrogen bonds with Threonine/Serine | nih.gov |

| G Protein-Coupled Receptors | Alpha1-Adrenergic Receptors | Comparative docking analyses performed | nih.gov |

| Enzymes | Acetylcholinesterase (AChE) | Binding mechanism elucidated via docking | nih.gov |

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide detailed information about the dynamic behavior of a ligand-receptor complex over time, offering insights into the stability of binding poses identified through docking. mdpi.com These simulations can confirm the stability of key interactions and reveal the influence of solvent and thermal fluctuations on the complex.

For derivatives of 1-(2-methoxyphenyl)piperazine, MD simulations have been used to establish the mode of interaction with targets like the dopamine D2 receptor. nih.govresearchgate.net These simulations can validate the stability of proposed binding orientations, for instance, confirming that a salt bridge between the piperidine nitrogen and an aspartate residue in the receptor's binding pocket remains stable over the simulation period. nih.govbg.ac.rs Likewise, MD simulations have been applied to arylpiperazine-based ligands targeting alpha1-adrenergic receptors, helping to identify promising lead compounds by assessing the stability of their interactions. nih.gov

The application of MD simulations to the this compound complexed with a predicted target (e.g., a dopamine receptor) would be a critical step in validating docking results. Such a study would model the compound's conformational changes within the binding site and calculate binding free energies, offering a more accurate prediction of its affinity and the stability of the interaction.

Quantum Chemical Calculations of Electronic Structure and Reactivity (e.g., HOMO/LUMO analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.govopenaccesspub.org These calculations provide information on the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding a molecule's reactivity and stability. researchgate.net

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most easily removed, representing the molecule's ability to donate an electron. The LUMO is the orbital that most readily accepts an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.net A small HOMO-LUMO gap suggests high chemical reactivity and polarizability, while a large gap indicates high kinetic stability. researchgate.netmaterialsciencejournal.org

For aromatic amines and methoxy-substituted compounds, DFT calculations reveal that the HOMO is often localized on the electron-rich aromatic ring, specifically near the amino and methoxy (B1213986) groups, while the LUMO may be distributed over the electron-accepting parts of the molecule. nih.govopenaccesspub.org This distribution indicates that the molecule is susceptible to electrophilic attack at the phenyl ring and can participate in charge-transfer interactions. nih.govmdpi.com The analysis of the molecular electrostatic potential (MEP) map further identifies the electron-rich (negative potential, typically around oxygen and nitrogen atoms) and electron-poor (positive potential) regions, predicting sites for intermolecular interactions. openaccesspub.org

Table 2: Representative Quantum Chemical Parameters Calculated for Aromatic Amine/Methoxy Derivatives

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability | researchgate.netmdpi.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability | researchgate.netmdpi.com |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and kinetic stability | researchgate.net |

| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO | mdpi.com |

Conformational Analysis of this compound

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The conformation of a molecule is critical as it dictates how it fits into a receptor's binding site.

For piperidine rings, the chair conformation is generally the most stable. However, the orientation of substituents (axial vs. equatorial) and the rotational barriers of bonds connecting to other parts of the molecule are crucial. In the case of this compound, key conformational variables include the puckering of the piperidin-2-one ring and the rotation around the N-C(aryl) bond.

In Silico Prediction of Pharmacokinetic Properties (excluding human data)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates early in the discovery process. nih.govrsc.org These predictions help to identify compounds with potentially favorable pharmacokinetic profiles.

For this compound, various parameters can be calculated. Lipinski's "Rule of Five" is a common filter to assess drug-likeness, based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov The predicted octanol-water partition coefficient (XlogP) for this compound is 1.0, suggesting a balanced lipophilicity that is generally favorable for oral absorption. uni.lu

Other important predicted parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport characteristics, and the number of rotatable bonds, which influences conformational flexibility and bioavailability. rsc.org Computational models can also predict properties like aqueous solubility, potential for binding to plasma proteins, and susceptibility to metabolism by cytochrome P450 enzymes. nih.govrsc.orgmdpi.com These predictions, while not a substitute for experimental data, are invaluable for prioritizing and optimizing lead compounds. pharmacophorejournal.com

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property | Predicted Value/Assessment | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C12H16N2O2 | Basic chemical identity | uni.lu |

| Molecular Weight | 220.27 g/mol | Complies with Lipinski's rule (< 500) | uni.lu |

| XlogP | 1.0 | Indicates balanced lipophilicity | uni.lu |

| Hydrogen Bond Donors | 1 (from -NH2) | Complies with Lipinski's rule (≤ 5) | uni.lu |

| Hydrogen Bond Acceptors | 3 (from C=O, -OCH3, -NH2) | Complies with Lipinski's rule (≤ 10) | uni.lu |

| Rotatable Bonds | 2 | Indicates good oral bioavailability potential | rsc.org |

Preclinical Pharmacological and Biological Research

Identification of Putative Biological Targets and Signaling Pathways

There is no specific information in the reviewed literature identifying the putative biological targets or signaling pathways directly modulated by 1-(4-Amino-2-methoxyphenyl)piperidin-2-one . Research on structurally related compounds, particularly those incorporating the (2-methoxyphenyl)piperazine or aminopiperidine scaffold, has pointed towards targets such as serotonin (B10506) receptors (specifically 5-HT1A) and adrenoceptors. uni.luchemicalbook.comscielo.br However, these findings pertain to more complex derivatives and cannot be directly extrapolated to This compound .

In Vitro Enzyme Inhibition and Activation Studies

No dedicated in vitro studies on the inhibitory or activation effects of This compound on enzymes such as aromatase, farnesyltransferase (FTase), or cyclin-dependent kinases (CDKs) have been reported. It is noteworthy that a more complex molecule, 4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-ylmethanone, which can be synthesized from precursors containing a piperidine (B6355638) moiety, has been identified as a potent CDK inhibitor. nih.govnih.gov Similarly, other piperidine-2,6-dione derivatives have shown activity as aromatase inhibitors. researchgate.netgoogle.com These activities are a function of the entire molecular structure of the derivatives, not the intermediate.

Receptor Binding and Modulation Assays

Direct receptor binding and modulation assays for This compound are not described in the available literature. Studies on various derivatives containing the (2-methoxyphenyl)piperazine moiety have demonstrated significant affinity for dopamine (B1211576) D2 (D2 DAR), 5-HT1A serotonin, and α-adrenergic receptors. uni.luchemicalbook.comnih.gov For instance, certain (2-methoxyphenyl)piperazine derivatives have been evaluated for their high affinity at 5-HT1A receptors and reduced activity at α1-adrenergic receptors. chemicalbook.com These studies focus on the structure-activity relationships of the final compounds.

In Vivo Efficacy Studies in Non-Human Animal Models

No in vivo efficacy studies using non-human animal models for This compound have been found in the public domain. The aforementioned CDK inhibitor, derived from a synthetic pathway that could involve piperidine-based intermediates, demonstrated significant in vivo efficacy in a human colorectal tumor xenograft model in nude mice. nih.govnih.gov

Investigation of Downstream Signaling Pathways and Cellular Responses

Given the absence of identified biological targets for This compound , there has been no investigation into its effects on downstream signaling pathways or specific cellular responses. Research on more complex derivatives, such as the CDK inhibitor R547, has focused on their impact on cell cycle regulation. nih.govnih.gov

Elucidation of Mechanism of Action at the Molecular and Cellular Levels

The mechanism of action for This compound at the molecular and cellular level has not been elucidated, as it is primarily characterized as a synthetic intermediate. The mechanisms of action for more complex molecules containing similar structural motifs are well-defined, such as the ATP-competitive inhibition of CDKs by diaminopyrimidine derivatives. nih.govnih.gov

Advanced Analytical Methodologies in Research Context

Advanced Spectroscopic Characterization Techniques for Structural Elucidation of Novel Derivatives (e.g., 2D NMR, HRMS, FT-IR, FT-Raman)

The structural confirmation and exploration of novel derivatives of "1-(4-Amino-2-methoxyphenyl)piperidin-2-one" are accomplished through the synergistic use of various spectroscopic methods. These techniques provide detailed information on the molecule's functional groups, connectivity, and elemental composition.

Fourier-Transform Infrared (FT-IR) and FT-Raman Spectroscopy: FT-IR spectroscopy is fundamental for identifying the characteristic functional groups within the molecule. For instance, the FT-IR spectrum of a piperidinone derivative would show distinct absorption bands corresponding to the amide carbonyl (C=O) stretching, N-H stretching of the primary amine, C-N stretching, and the aromatic C-H and C=C bonds. nih.gov The presence of the methoxy (B1213986) group would be confirmed by C-O stretching vibrations. In one study on a related iminoaniline derivative, the disappearance of the carbonyl band at 1640 cm⁻¹ was used to confirm its conversion. nih.gov FT-Raman spectroscopy provides complementary vibrational data, particularly for non-polar bonds, aiding in a more complete structural picture. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are indispensable for mapping the precise atomic connectivity and stereochemistry.

¹H NMR: Provides information on the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For a derivative of "this compound," one would expect to see distinct signals for the aromatic protons, the methoxy group protons, the aminic protons, and the aliphatic protons of the piperidinone ring. nih.gov

¹³C NMR: Reveals the number of unique carbon environments in the molecule. The carbonyl carbon of the piperidin-2-one ring is typically observed in the downfield region of the spectrum (e.g., δ = 166-174 ppm for similar piperidin-4-ones). rdd.edu.iq

2D NMR (COSY, HSQC/HETCOR, HMBC, NOESY): These advanced techniques are critical for assembling the molecular structure. HETCOR (Heteronuclear Correlation) experiments establish direct one-bond correlations between protons and the carbons they are attached to. researchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) is particularly valuable as it reveals through-space proximity of protons, which helps in determining the molecule's conformation and the relative orientation of substituents. researchgate.net Such studies on related piperidin-4-ones have confirmed that aromatic protons ortho to the piperidine (B6355638) ring are deshielded and show significant nOes with adjacent axial protons. researchgate.net

High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the parent molecule and its fragments with high precision, which allows for the unambiguous determination of the elemental formula. mdpi.com This technique is crucial for confirming the identity of newly synthesized derivatives and for identifying unknown metabolites by analyzing their mass-to-charge ratio (m/z) with high accuracy.

| Adduct | m/z (Mass-to-Charge Ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 221.12847 | 149.3 |

| [M+Na]⁺ | 243.11041 | 155.9 |

| [M-H]⁻ | 219.11391 | 154.0 |

| [M+K]⁺ | 259.08435 | 153.0 |

| [M+H-H₂O]⁺ | 203.11845 | 141.4 |

Crystallographic Analysis of this compound and Its Complexes (e.g., co-crystals with targets)

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid state, including bond lengths, bond angles, and torsional angles. This technique provides an unambiguous confirmation of the molecular structure and its conformation.

While the specific crystal structure for "this compound" is not publicly available, analysis of a closely related compound, (4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl) methanone , provides significant insight into the expected structural features. researchgate.net In this analogue, the compound crystallizes in the monoclinic P21/c space group. researchgate.net The analysis revealed a dihedral angle of 86.52° between the phenyl and piperidine rings. researchgate.net Crucially, the crystal packing was stabilized by a one-dimensional chain of strong N–H···O intermolecular hydrogen bonds. researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 11.968(6) |

| b (Å) | 8.992(4) |

| c (Å) | 16.175(6) |

| β (°) | 122.16(3) |

| Volume (ų) | 1473.6(12) |

| Z (Molecules per unit cell) | 4 |

Co-crystals: In pharmaceutical research, forming co-crystals—crystalline materials composed of two or more different molecules in the same crystal lattice—is a key strategy for modifying the physicochemical properties of a compound. google.com A co-crystal of "this compound" with a specific biological target or a co-crystal former could be analyzed to understand the specific hydrogen bonding and other non-covalent interactions that mediate molecular recognition. google.com Hirshfeld surface analysis is a computational tool used alongside crystallographic data to visualize and quantify intermolecular interactions within the crystal, with studies on similar structures showing that H···H, H···O, and H···C contacts are often major contributors to crystal packing. nih.govresearchgate.net

Chromatographic Methods for Purification, Isolation, and Metabolite Identification in Research Studies

Chromatographic techniques are essential for the purification of "this compound" after synthesis and for the isolation and identification of its potential metabolites from biological matrices.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective method frequently used to monitor the progress of a chemical reaction by observing the disappearance of reactants and the appearance of the product spot. mdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in its reverse-phase (RP-HPLC) mode, is the workhorse for purification and analysis.

Purification: Preparative RP-HPLC can be used to isolate the target compound from unreacted starting materials and reaction byproducts with high purity. mdpi.com This technique offers excellent reproducibility and can separate compounds with very similar structures. mdpi.com

Analysis: Analytical HPLC is used to determine the purity of a sample and to quantify its concentration.

Advanced Chromatographic Platforms: For the complex task of metabolite identification, more sophisticated methods are required.

Two-Dimensional (2D) Chromatography: This approach involves subjecting a sample to two different, or 'orthogonal', chromatographic separations. universiteitleiden.nl This greatly enhances peak capacity and separation power, allowing for the isolation of low-abundance metabolites from a complex biological sample. universiteitleiden.nl

LC-MS (Liquid Chromatography-Mass Spectrometry): The coupling of HPLC with mass spectrometry is a powerful tool for metabolite identification. The HPLC separates the components of a mixture, which are then directly introduced into the mass spectrometer for structural analysis and identification based on their mass and fragmentation patterns. universiteitleiden.nl This platform is essential for moving from detecting a metabolite to achieving a confident structural elucidation. universiteitleiden.nl

| Method | Primary Application | Key Advantages |

|---|---|---|

| Thin-Layer Chromatography (TLC) | Reaction monitoring | Fast, simple, low cost. mdpi.com |

| Reverse-Phase HPLC (RP-HPLC) | Purification and purity analysis | High resolution, reproducibility, scalability. mdpi.com |

| 2D Chromatography | Isolation from complex matrices | Enhanced separation power for complex samples. universiteitleiden.nl |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Metabolite identification and structural elucidation | Combines separation with sensitive and specific detection. universiteitleiden.nl |

Future Perspectives and Emerging Research Directions

Potential for Further Scaffold Derivatization and Chemical Library Development

The structure of 1-(4-Amino-2-methoxyphenyl)piperidin-2-one offers multiple points for chemical modification, making it an ideal candidate for the development of a diverse chemical library. The piperidinone core is a prevalent motif in many biologically active compounds and approved drugs, highlighting its significance as a privileged scaffold in pharmaceutical research. mdpi.comresearchgate.net

Key areas for derivatization include:

The Aryl Ring: The amino and methoxy (B1213986) substituents on the phenyl ring can be modified. The amino group can be acylated, alkylated, or used as a handle for further functionalization. The position and nature of substituents on the phenyl ring can be varied to explore structure-activity relationships (SAR).

The Piperidinone Ring: The lactam nitrogen and the methylene (B1212753) groups of the piperidinone ring are potential sites for substitution. Introducing substituents can influence the compound's conformation and physicochemical properties.

Synthesis of Analogs: The synthesis of regioisomers, where the substituents on the phenyl ring are at different positions, could yield valuable insights into the spatial requirements for biological activity.

The generation of a focused library of analogs would be a critical step in exploring the therapeutic potential of this scaffold. Modern synthetic methodologies, including parallel synthesis and solid-phase techniques, can be employed to efficiently generate a multitude of derivatives for subsequent screening. nih.gov

Integration with High-Throughput Screening and Lead Optimization Pipelines

A strategically designed chemical library based on the this compound scaffold can be seamlessly integrated into high-throughput screening (HTS) campaigns. HTS allows for the rapid testing of thousands of compounds against a specific biological target, enabling the identification of initial "hits." frontiersin.org

The lead optimization process for promising hits would involve an iterative cycle of chemical synthesis and biological testing to enhance potency, selectivity, and pharmacokinetic properties. This process aims to transform a hit compound into a drug candidate with a desirable profile for preclinical and clinical development.

Table 1: Key Stages in Lead Optimization

| Stage | Description | Key Considerations |

| Hit-to-Lead | Initial validation and characterization of hits from HTS. | Potency, selectivity, initial ADME properties. |

| Lead Optimization | Iterative chemical modification to improve the overall profile. | Enhancement of potency and selectivity, improvement of metabolic stability, solubility, and oral bioavailability. Reduction of off-target effects. |

| Candidate Selection | Final selection of a compound for preclinical development. | Robust in vivo efficacy, favorable safety profile. |

This table provides a generalized overview of the lead optimization process.

Exploration of Novel Therapeutic Applications in Preclinical Models

Given the diverse biological activities reported for various piperidinone derivatives, compounds derived from the this compound scaffold could be evaluated in a range of preclinical models for various diseases. nih.govresearchgate.net The specific substitution pattern of an amino and a methoxy group on the phenyl ring may confer unique pharmacological properties.

Potential therapeutic areas to explore include:

Oncology: Many piperidinone-based compounds have demonstrated anticancer properties. researchgate.net

Infectious Diseases: The piperidinone scaffold is found in some antimicrobial agents.

Central Nervous System (CNS) Disorders: Piperidine (B6355638) derivatives are known to act on various CNS targets. nih.gov

Inflammatory Diseases: Certain piperidinone analogs have shown anti-inflammatory effects.

Preclinical evaluation would involve testing in relevant in vitro cell-based assays followed by in vivo studies in animal models of disease to assess efficacy and safety.

Challenges and Opportunities in the Academic Research of Piperidinone-Based Compounds

The academic exploration of novel piperidinone-based compounds like this compound presents both challenges and significant opportunities.

Challenges:

Synthesis: The development of efficient and stereoselective synthetic routes for novel derivatives can be complex. nih.gov

Target Identification: For novel scaffolds without a known biological target, significant effort is required for target deconvolution.

Resource Intensity: Drug discovery is a resource-intensive process, often requiring multidisciplinary collaboration and significant funding.

Opportunities:

Novel Mechanisms of Action: The exploration of novel chemical space can lead to the discovery of drugs with new mechanisms of action, addressing unmet medical needs.

Tool Compounds: Novel piperidinone derivatives can serve as valuable chemical probes to study biological pathways.

Collaborative Research: Academic labs can collaborate with industry partners to accelerate the translation of basic research into therapeutic applications.

Q & A

Q. What are the key considerations in designing a synthetic route for 1-(4-Amino-2-methoxyphenyl)piperidin-2-one?

Methodological Answer: A robust synthetic route should prioritize regioselective functionalization of the phenyl ring and efficient cyclization of the piperidin-2-one moiety.

- Step 1: Start with 4-amino-2-methoxybenzaldehyde as the aromatic precursor.

- Step 2: Condense with a suitably substituted piperidine derivative (e.g., piperidin-2-one) under acidic or basic conditions to form the C–N bond.

- Step 3: Optimize reaction parameters (e.g., temperature, solvent polarity) to minimize byproducts like over-oxidized or dimerized species. For example, acetic acid/water mixtures can stabilize intermediates during cyclization .

- Step 4: Purify via column chromatography using gradients of ethyl acetate/hexane to isolate the target compound.

Q. How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- FT-IR: Identify the carbonyl stretch (C=O) of the piperidin-2-one ring at ~1650–1700 cm⁻¹ and the primary amine (–NH₂) absorption at ~3250–3350 cm⁻¹ .

- 1H NMR: Key signals include:

- A singlet for the methoxy group (–OCH₃) at δ ~3.8 ppm.

- Aromatic protons (4-amino-2-methoxyphenyl) as doublets or triplets between δ 6.5–7.5 ppm.

- Piperidin-2-one protons as multiplet clusters in δ 1.5–3.5 ppm .

- Mass Spectrometry: Confirm the molecular ion peak (m/z) matching the molecular formula (C₁₂H₁₅N₂O₂⁺) and fragmentation patterns for the piperidinone ring .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data between this compound and its structural analogs?

Methodological Answer: Discrepancies often arise from differences in substituent positioning or stereoelectronic effects.

- Approach 1: Perform comparative molecular docking studies to evaluate binding affinities with target receptors (e.g., serotonin or dopamine receptors). For example, analogs with a para-methoxy group may exhibit altered hydrogen-bonding interactions compared to ortho-substituted derivatives .

- Approach 2: Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor interactions, identifying substituent-specific effects on binding .

- Approach 3: Validate activity in orthogonal assays (e.g., enzymatic vs. cell-based) to rule out assay-specific artifacts .

Q. What strategies address low yields in multi-step syntheses of this compound derivatives?

Methodological Answer:

- Strategy 1: Introduce protecting groups (e.g., Boc for amines) to prevent side reactions during cyclization. Deprotect under mild acidic conditions (e.g., TFA/DCM) post-synthesis .

- Strategy 2: Optimize solvent systems. Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in substitution reactions, while toluene/water biphasic systems improve phase separation in condensation steps .

- Strategy 3: Employ flow chemistry for high-precision control of reaction kinetics, reducing intermediate degradation .

Q. How do conformational dynamics of the piperidin-2-one ring influence the compound’s pharmacological profile?

Methodological Answer:

- Analysis 1: Use X-ray crystallography or DFT calculations to determine the chair vs. boat conformation of the piperidin-2-one ring. Chair conformers typically enhance bioavailability due to reduced steric hindrance .

- Analysis 2: Conduct NMR relaxation studies to assess ring-flipping rates. Restricted motion (e.g., due to intramolecular H-bonding with the methoxy group) may prolong receptor residence times .

- Analysis 3: Correlate conformational stability (via DSC or TGA) with in vitro metabolic stability assays to identify derivatives with optimal pharmacokinetics .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Step 1: Replicate solubility tests under standardized conditions (e.g., pH 7.4 PBS vs. DMSO). The amino group’s protonation state (pKa ~8.5) dramatically affects aqueous solubility .

- Step 2: Use Hansen solubility parameters (HSPs) to predict miscibility. Polar solvents (e.g., methanol) may solubilize the compound better than non-polar ones (e.g., hexane) due to H-bonding capacity .

- Step 3: Characterize polymorphic forms via PXRD. Amorphous phases often exhibit higher apparent solubility than crystalline forms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.